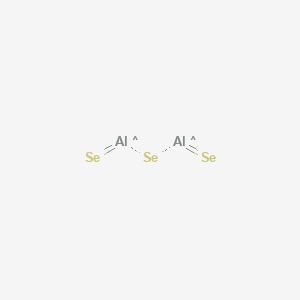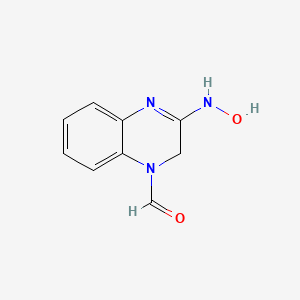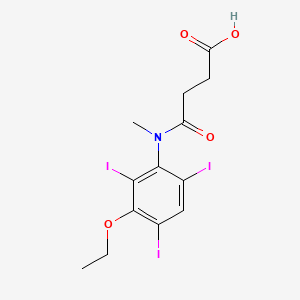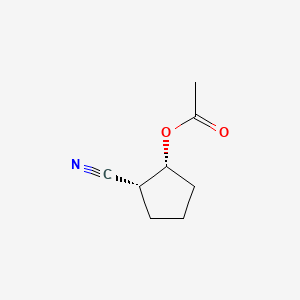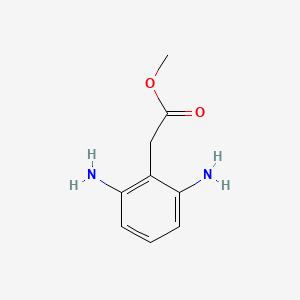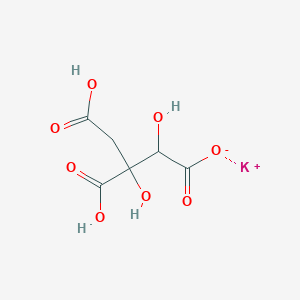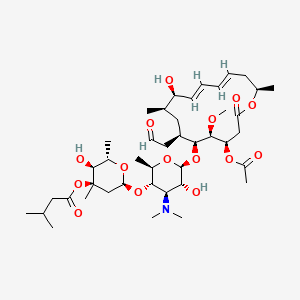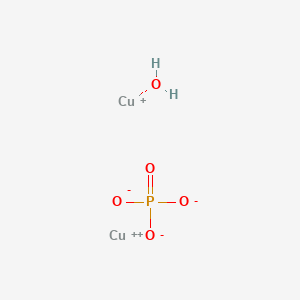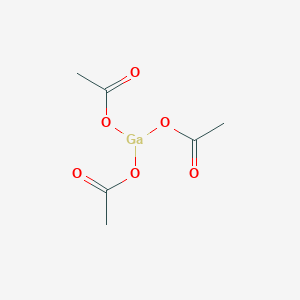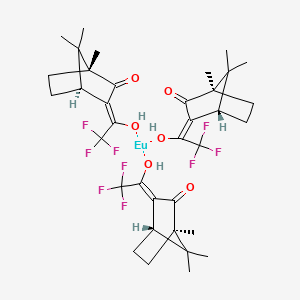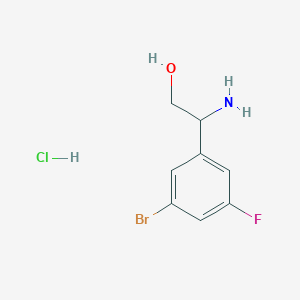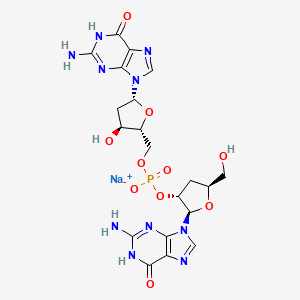
2-Deoxyguanylyl-(3-5)-2-deoxyguanosi ne sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium is a nucleotide analog that plays a significant role in various biochemical and medical applications. This compound is known for its antiviral properties, particularly against RNA viruses such as hepatitis C and coronavirus. It mimics natural nucleotides, which are essential for viral RNA synthesis, thereby inhibiting viral replication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium involves the coupling of two deoxyguanosine molecules through a phosphodiester bond. The reaction typically requires a phosphorylating agent, such as phosphoramidite, and a coupling reagent like tetrazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated DNA synthesizers. These machines can efficiently couple nucleotides in a controlled environment, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the guanine base, leading to the formation of 8-oxoguanine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like triethylamine.
Major Products Formed
Oxidation: 8-oxoguanine
Reduction: Reduced nucleotide analogs
Substitution: Various nucleotide analogs depending on the nucleophile used.
Applications De Recherche Scientifique
2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral properties and potential therapeutic applications.
Industry: Utilized in the production of antiviral drugs and as a research tool in biotechnology.
Mécanisme D'action
The compound exerts its effects by mimicking natural nucleotides, which are essential for viral RNA synthesis. It inhibits viral RNA-dependent RNA polymerases, thereby blocking viral replication. The molecular targets include the active site of the polymerase enzyme, where it competes with natural nucleotides for incorporation into the growing RNA chain.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Deoxyguanylyl-(3’-5’)-2’-deoxycytidine
- 2’-Deoxyadenylyl-(3’-5’)-2’-deoxyadenosine
- 2’-Deoxycytidylyl-(3’-5’)-2’-deoxycytidine
Uniqueness
2-Deoxyguanylyl-(3’-5’)-2’-deoxyguanosine sodium is unique due to its specific antiviral properties and its ability to inhibit viral RNA-dependent RNA polymerases. This makes it a valuable tool in antiviral research and drug development.
Propriétés
Formule moléculaire |
C20H24N10NaO10P |
|---|---|
Poids moléculaire |
618.4 g/mol |
Nom IUPAC |
sodium;[(2R,3R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H25N10O10P.Na/c21-19-25-14-12(16(33)27-19)23-5-29(14)11-2-8(32)10(39-11)4-37-41(35,36)40-9-1-7(3-31)38-18(9)30-6-24-13-15(30)26-20(22)28-17(13)34;/h5-11,18,31-32H,1-4H2,(H,35,36)(H3,21,25,27,33)(H3,22,26,28,34);/q;+1/p-1/t7-,8-,9+,10+,11+,18+;/m0./s1 |
Clé InChI |
ANXAEAHHTFUKMB-YMZOTNKOSA-M |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)N5C=NC6=C5N=C(NC6=O)N)CO.[Na+] |
SMILES canonique |
C1C(OC(C1OP(=O)([O-])OCC2C(CC(O2)N3C=NC4=C3N=C(NC4=O)N)O)N5C=NC6=C5N=C(NC6=O)N)CO.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


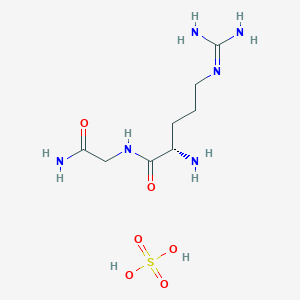
![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
